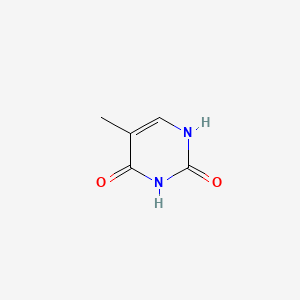

Thymine

Description

This compound is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

This compound has been reported in Phomopsis velata, Huperzia serrata, and other organisms with data available.

This compound is a metabolite found in or produced by Saccharomyces cerevisiae.

One of four constituent bases of DNA.

See also: Uracil (broader).

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2/c1-3-2-6-5(9)7-4(3)8/h2H,1H3,(H2,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWQNBRDOKXIBIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC(=O)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2 | |

| Record name | thymine | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Thymine | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

28806-14-6 | |

| Record name | 2,4(1H,3H)-Pyrimidinedione, 5-methyl-, dimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28806-14-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID4052342 | |

| Record name | Thymine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4052342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White crystalline powder; [Alfa Aesar MSDS], Solid | |

| Record name | Thymine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18016 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Thymine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000262 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

3.82 mg/mL | |

| Record name | Thymine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03462 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Thymine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000262 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

0.00000133 [mmHg] | |

| Record name | Thymine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18016 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

65-71-4, 2792-47-4 | |

| Record name | Thymine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65-71-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thymine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000065714 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl-3H thymidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002792474 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thymine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03462 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | thymine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14705 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4(1H,3H)-Pyrimidinedione, 5-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Thymine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4052342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methyluracil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.560 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THYMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QR26YLT7LT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Thymine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000262 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

320 °C | |

| Record name | Thymine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03462 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Thymine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000262 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Pivotal Role of Thymine in DNA Structure and Stability: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deoxyribonucleic acid (DNA) is the blueprint of life, and its remarkable stability is paramount for the faithful storage and transmission of genetic information. Among its four constituent nucleobases, thymine (B56734) plays a unique and critical role in maintaining the structural integrity and stability of the DNA double helix. This technical guide provides a comprehensive examination of the multifaceted contributions of this compound to DNA structure and stability, with a focus on the thermodynamic principles, experimental validation, and implications for DNA-protein interactions. We delve into the energetic contributions of adenine-thymine base pairing, the significance of the this compound methyl group, and the experimental methodologies used to probe these characteristics. This document is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development who are engaged in the study of DNA and its interactions.

The Structural Significance of this compound in the DNA Double Helix

This compound (5-methyluracil) is a pyrimidine (B1678525) nucleobase that is a fundamental component of DNA.[1][2] Its primary role in DNA structure is its specific pairing with adenine (B156593), a purine (B94841) base, through two hydrogen bonds.[3][4] This adenine-thymine (A-T) base pair, along with the guanine-cytosine (G-C) base pair, forms the "rungs" of the DNA ladder, contributing to the overall stability of the double helix.[5] While the G-C pair is stabilized by three hydrogen bonds and is therefore thermodynamically more stable, the A-T pair provides essential flexibility and recognition sites within the DNA molecule.[3][5]

The presence of this compound in DNA, as opposed to uracil (B121893) found in RNA, is a key evolutionary advantage for genetic stability.[2] Cytosine can spontaneously deaminate to form uracil, which would lead to a G-U mismatch. If uracil were a standard DNA base, the cellular repair machinery would not be able to distinguish between a legitimate uracil and one arising from cytosine deamination. The presence of this compound as the designated partner for adenine ensures that any uracil found in DNA is recognized as damage and efficiently excised and replaced by cytosine, thus preventing mutations.[2]

Energetic Contributions of this compound to DNA Stability

The stability of the DNA double helix is a function of both hydrogen bonding between complementary bases and base-stacking interactions between adjacent base pairs. While G-C pairs contribute more to thermal stability due to their three hydrogen bonds, A-T pairs play a crucial role in the overall thermodynamics of DNA.

Thermodynamics of Adenine-Thymine Base Pairing

The formation of an A-T base pair is an exergonic process, driven by a favorable enthalpy change (ΔH°) and a less favorable entropy change (ΔS°). The enthalpy change is primarily due to the formation of hydrogen bonds and favorable van der Waals interactions from base stacking. The entropy change is negative due to the loss of translational and rotational freedom of the individual bases upon duplex formation.

| Parameter | A-T Base Pair | G-C Base Pair | Reference |

| Enthalpy (ΔH°) | -12.1 kcal/mol | -21.0 kcal/mol | [3] |

| Enthalpy (ΔH°) | Greater for A-T | Less for G-C | [5] |

| Entropy (TΔS° at 25°C) | Larger negative value | Smaller negative value | [5] |

| Gibbs Free Energy (ΔG° at 25°C) | -2.4 kJ/mol | -3.6 kJ/mol | [5] |

Note: The values presented are from different studies and may vary based on experimental conditions and theoretical models.

The Critical Role of the this compound Methyl Group

The C5 methyl group of this compound, which distinguishes it from uracil, provides a significant contribution to DNA stability. This hydrophobic group is positioned in the major groove of the DNA helix and contributes to stability through several mechanisms:

-

Hydrophobic Effect: The methyl group is nonpolar and its interaction with the aqueous environment is entropically unfavorable. By being positioned within the DNA helix, it is shielded from water, contributing to the overall stability of the duplex. The shielding of the 5-methyl group from the solvent has been estimated to contribute approximately 0.90 +/- 0.11 kcal/mol to the specificity of protein-DNA complexes.[6]

-

Van der Waals Interactions: The methyl group engages in favorable van der Waals contacts with adjacent bases and with the sugar-phosphate backbone, further stabilizing the local DNA structure.

-

Conformational Rigidity: The presence of the methyl group restricts the conformational flexibility of the pyrimidine ring, which can promote a more stable B-form DNA conformation.[7]

The replacement of this compound with uracil in a DNA duplex generally leads to a decrease in the melting temperature (Tm), indicating a less stable structure. This underscores the importance of the methyl group in the overall stability of the DNA molecule.

Experimental Methodologies for Studying this compound's Role in DNA Stability

Several biophysical techniques are employed to quantitatively assess the contribution of this compound to DNA stability. These methods typically involve monitoring the denaturation (melting) of DNA duplexes as a function of temperature.

UV-Vis Spectroscopy for DNA Melting Temperature (Tm) Analysis

Principle: This technique relies on the hyperchromic effect, where the absorbance of UV light at 260 nm by DNA increases as the double helix denatures into single strands.[8][9] The temperature at which 50% of the DNA is denatured is defined as the melting temperature (Tm).[9] A higher Tm indicates a more stable DNA duplex.

Detailed Protocol:

-

Sample Preparation:

-

Prepare solutions of the DNA oligonucleotides (typically in the micromolar range) in a suitable buffer (e.g., 10 mM sodium phosphate (B84403), 100 mM NaCl, 1 mM EDTA, pH 7.0).

-

For duplex DNA, mix equimolar amounts of the complementary single strands.

-

Anneal the duplex by heating to 95°C for 5 minutes and then slowly cooling to room temperature.

-

-

Instrumentation:

-

Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller.

-

Set the wavelength to 260 nm.

-

-

Data Acquisition:

-

Place the DNA sample in a quartz cuvette and place it in the spectrophotometer.

-

Equilibrate the sample at a low starting temperature (e.g., 20°C).

-

Increase the temperature at a controlled rate (e.g., 1°C/minute) to a high final temperature (e.g., 95°C).[8]

-

Record the absorbance at 260 nm at regular temperature intervals.

-

-

Data Analysis:

-

Plot the absorbance at 260 nm versus temperature to generate a melting curve.

-

The Tm is determined as the temperature at the midpoint of the transition in the sigmoidal curve. This can be calculated from the first derivative of the melting curve.[9]

-

Differential Scanning Calorimetry (DSC)

Principle: DSC directly measures the heat absorbed by a sample as it is heated at a constant rate.[10] During DNA denaturation, an endothermic peak is observed, and the area under this peak is proportional to the enthalpy change (ΔH°) of the transition.[10] The temperature at the peak maximum corresponds to the Tm.

Detailed Protocol:

-

Sample Preparation:

-

Prepare the DNA sample and a matching buffer blank. The DNA concentration is typically in the range of 0.1-1 mg/mL.

-

Degas both the sample and buffer solutions to prevent bubble formation during the experiment.

-

-

Instrumentation:

-

Use a differential scanning calorimeter.

-

Load the sample into the sample cell and the buffer into the reference cell.

-

-

Data Acquisition:

-

Equilibrate the system at a low starting temperature.

-

Scan the temperature at a constant rate (e.g., 1°C/minute) over the desired range.

-

Record the differential heat flow between the sample and reference cells.

-

-

Data Analysis:

-

Subtract the buffer-buffer baseline from the sample scan to obtain the excess heat capacity curve.

-

The Tm is the temperature at the peak of the transition.

-

The calorimetric enthalpy (ΔH°cal) is determined by integrating the area under the peak.[10]

-

The van't Hoff enthalpy (ΔH°vH) can be calculated from the shape of the melting curve and provides information about the cooperativity of the transition.

-

Circular Dichroism (CD) Spectroscopy

Principle: CD spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules like DNA.[11] The CD spectrum of DNA is sensitive to its secondary structure. B-form DNA, the most common form, exhibits a characteristic CD spectrum with a positive band around 275 nm and a negative band around 245 nm. Changes in the CD spectrum upon heating can be used to monitor the denaturation of the DNA helix.

Detailed Protocol:

-

Sample Preparation:

-

Prepare the DNA sample in a buffer that is transparent in the far-UV region (e.g., phosphate buffer). Avoid buffers with high chloride concentrations.

-

The DNA concentration is typically in the range of 10-50 µM.

-

-

Instrumentation:

-

Use a circular dichroism spectropolarimeter equipped with a temperature controller.

-

Use a quartz cuvette with a suitable path length (e.g., 1 cm).

-

-

Data Acquisition:

-

Record a baseline spectrum of the buffer at the starting temperature.

-

Record the CD spectrum of the DNA sample over a range of wavelengths (e.g., 220-320 nm) at various temperatures as the sample is heated.

-

-

Data Analysis:

-

Subtract the buffer baseline from the sample spectra.

-

Monitor the change in the CD signal at a specific wavelength (e.g., 275 nm) as a function of temperature to generate a melting curve.

-

The Tm is determined from the midpoint of this transition.

-

This compound's Role in DNA-Protein Interactions

The chemical features of this compound, particularly its methyl group, are not only crucial for DNA stability but also play a significant role in the specific recognition of DNA sequences by proteins.

The methyl group of this compound protrudes into the major groove of the DNA double helix, creating a hydrophobic patch that can be recognized by complementary hydrophobic pockets in DNA-binding proteins. This interaction contributes to the specificity of protein binding to particular DNA sequences. For example, transcription factors and restriction enzymes often make specific contacts with the methyl groups of thymines within their recognition sites.

Visualizing Key Processes Involving this compound

Nucleotide Excision Repair of this compound Dimers

UV radiation can induce the formation of covalent linkages between adjacent this compound bases, creating this compound dimers.[12] These dimers distort the DNA helix and can block replication and transcription.[12] The nucleotide excision repair (NER) pathway is a major mechanism for removing such damage.

Caption: Nucleotide Excision Repair of a this compound Dimer.

Experimental Workflow for Determining the Effect of this compound on DNA Stability

The following diagram illustrates a typical experimental workflow to investigate the contribution of this compound to the stability of a DNA duplex.

Caption: Experimental Workflow for DNA Stability Analysis.

Conclusion

This compound is an indispensable component of DNA, contributing significantly to its structural integrity and stability. Its specific pairing with adenine, the energetic contribution of its methyl group, and its role in error prevention collectively ensure the fidelity of the genetic code. A thorough understanding of the biophysical principles governing this compound's function is essential for researchers in molecular biology, genetics, and drug development. The experimental methodologies outlined in this guide provide a robust framework for quantitatively assessing the impact of this compound and its modifications on DNA stability and its interactions with other molecules. This knowledge is critical for the rational design of therapeutic agents that target DNA and for advancing our understanding of fundamental biological processes.

References

- 1. Thermodynamic stability of base pairs between 2-hydroxyadenine and incoming nucleotides as a determinant of nucleotide incorporation specificity during replication - PMC [pmc.ncbi.nlm.nih.gov]

- 2. quora.com [quora.com]

- 3. Hydrogen bond strength in Adenine-Thymine & G - Generic - BNID 111236 [bionumbers.hms.harvard.edu]

- 4. DNA Repair - The Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Forces maintaining the DNA double helix - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Contributions of the this compound methyl group to the specific recognition of poly- and mononucleotides: an analysis of the relative free energies of solvation of this compound and uracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. biochemistry - Why is this compound rather than uracil used in DNA? - Biology Stack Exchange [biology.stackexchange.com]

- 8. agilent.com [agilent.com]

- 9. DNA melting temperature analysis using UV-Vis spectroscopy | Cell And Molecular Biology [labroots.com]

- 10. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 11. creative-biostructure.com [creative-biostructure.com]

- 12. abeomics.com [abeomics.com]

thymine biosynthesis pathway in prokaryotes vs eukaryotes

An In-depth Technical Guide to Thymine (B56734) Biosynthesis: Prokaryotes vs. Eukaryotes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the this compound biosynthesis pathways, drawing a detailed comparison between prokaryotic and eukaryotic systems. The synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication, is accomplished through two primary routes: the de novo pathway and the salvage pathway. Understanding the nuanced differences in the enzymes, regulation, and cellular location of these pathways is critical for the development of targeted antimicrobial and anticancer therapies.

Core Pathways: An Overview

All organisms require a steady supply of dTMP for DNA synthesis and repair. This is achieved through:

-

De Novo Synthesis: The creation of dTMP from deoxyuridine monophosphate (dUMP). This is the primary pathway for generating new this compound nucleotides.[1][2]

-

Salvage Pathway: The recycling of pre-existing this compound or thymidine (B127349) from the degradation of DNA or from the extracellular environment.[3] This pathway is particularly important in tissues that have limited de novo synthesis capabilities.[3]

While both prokaryotes and eukaryotes utilize these two fundamental pathways, the specific enzymes, their structures, and the regulatory mechanisms that govern them exhibit significant divergence.

The De Novo Synthesis Pathway

The de novo pathway is the most energy-intensive but essential route for dTMP production. The central reaction is the methylation of dUMP to form dTMP, a reaction catalyzed by thymidylate synthase (TS).[1][4] This process is tightly linked to the folate cycle, which provides the necessary one-carbon unit.

De Novo Pathway in Prokaryotes

In prokaryotes, the de novo pathway involves two key, distinct enzymes: Thymidylate Synthase (TS) and Dihydrofolate Reductase (DHFR).

-

Thymidylate Synthase (TS): Most bacteria utilize a highly conserved TS encoded by the thyA gene.[5] This enzyme uses N⁵,N¹⁰-methylenetetrahydrofolate (CH₂-THF) as a methyl donor.[6] However, a significant number of prokaryotes possess an alternative, non-homologous TS enzyme called ThyX, which uses a flavin-dependent mechanism.[5]

-

Dihydrofolate Reductase (DHFR): This enzyme is crucial for regenerating tetrahydrofolate (THF) from the dihydrofolate (DHF) produced during the TS reaction.[7] Prokaryotic DHFR is a key target for antibiotics like trimethoprim, which shows selective inhibition over its eukaryotic counterpart.[8]

De Novo Pathway in Eukaryotes

The eukaryotic pathway is conceptually similar but differs in enzyme structure and cellular compartmentalization.

-

Thymidylate Synthase (TS): Eukaryotic TS is structurally and mechanistically similar to the prokaryotic ThyA enzyme.[1] It is the target of widely used chemotherapeutic drugs like 5-fluorouracil.[9]

-

Dihydrofolate Reductase (DHFR): In humans and other higher eukaryotes, DHFR is a discrete, monofunctional enzyme like its prokaryotic counterpart, though with structural differences that allow for selective drug targeting.[7][10] Methotrexate is a potent inhibitor of human DHFR used in cancer therapy.[8] Notably, in some protozoa, DHFR and TS exist as a single bifunctional polypeptide, a feature exploited for developing specific antiparasitic drugs.

-

Mitochondrial Pathway: Eukaryotic cells possess a distinct de novo thymidylate synthesis pathway within the mitochondria, which is essential for maintaining mitochondrial DNA (mtDNA) integrity.[11] This pathway utilizes mitochondrial-specific isoforms of the necessary enzymes, such as SHMT2.[11]

The Salvage Pathway

The salvage pathway recovers thymidine and converts it into dTMP, conserving the energy that would be spent on de novo synthesis.

-

In Prokaryotes: The key enzymes are thymidine phosphorylase (deoA) and thymidine kinase (tdk). Thymidine phosphorylase reversibly converts this compound and deoxyribose-1-phosphate to thymidine.[12] Thymidine kinase then phosphorylates thymidine to dTMP.

-

In Eukaryotes: The pathway is similar, with thymidine kinase being the rate-limiting enzyme. There are two main isoforms: cytosolic TK1 and mitochondrial TK2.[4] TK1 activity is cell-cycle dependent, peaking during the S-phase, making it a marker for cell proliferation.[4] TK2 is crucial for mtDNA synthesis.[11]

Regulation of this compound Biosynthesis

The regulation of this compound production is critical to ensure a balanced supply of deoxynucleotides for DNA replication while preventing toxic accumulation.

-

Prokaryotic Regulation: Gene expression is primarily controlled at the transcriptional level.[13][14] For instance, the expression of genes in the deo operon, which includes thymidine phosphorylase, is often subject to catabolite repression and induction by deoxyribonucleosides. In many bacteria, TS itself can act as a translational repressor by binding to its own mRNA, creating a negative feedback loop.[1]

-

Eukaryotic Regulation: Regulation is more complex, occurring at multiple levels including epigenetic, transcriptional, and post-translational.[14] As mentioned, the expression of key enzymes like TK1 and TS is tightly linked to the cell cycle, with transcription peaking at the G1/S boundary. This ensures that dTMP is produced primarily when the cell is actively replicating its DNA. Allosteric regulation also plays a role; for example, dUTPase, which produces the dUMP substrate, is regulated by feedback mechanisms to maintain nucleotide pool balance.[15]

Quantitative Comparison of Key Enzymes

The kinetic properties of enzymes in the this compound biosynthesis pathway can vary significantly between organisms. These differences are fundamental for the design of species-specific inhibitors.

| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) | Comments |

| Thymidylate Synthase (TS) | Escherichia coli (Prokaryote) | dUMP | 3 - 10 | 5 - 10 | Activity can be enhanced by Mg²⁺.[1] |

| Homo sapiens (Eukaryote) | dUMP | 1 - 5 | 5 - 12 | Exhibits substrate inhibition at high concentrations of CH₂-THF.[9] | |

| Dihydrofolate Reductase (DHFR) | Escherichia coli (Prokaryote) | DHF | 0.2 - 1.5 | 12 - 30 | Highly sensitive to trimethoprim.[16] |

| Homo sapiens (Eukaryote) | DHF | 0.1 - 1.0 | 10 - 25 | Highly sensitive to methotrexate.[16] |

Note: Kinetic values are approximate and can vary based on experimental conditions (pH, temperature, buffer composition). The data represents a synthesis of typical values reported in the literature.

Experimental Protocols

Accurate measurement of enzyme activity is crucial for both basic research and drug screening. Below are detailed protocols for assaying the two core enzymes of the de novo pathway.

Dihydrofolate Reductase (DHFR) Activity Assay (Colorimetric)

This protocol is based on the principle that DHFR catalyzes the NADPH-dependent reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). The activity is measured by monitoring the decrease in absorbance at 340 nm resulting from the oxidation of NADPH to NADP⁺.[8][17][18]

Methodology Workflow

Detailed Protocol:

-

Reagent Preparation:

-

DHFR Assay Buffer: Warm to room temperature before use.[19]

-

NADPH Stock Solution (e.g., 20 mM): Reconstitute lyophilized NADPH in Assay Buffer. Protect from light and keep on ice. Prepare fresh on the day of the experiment.[19]

-

DHFR Substrate (DHF): Prepare a stock solution (e.g., 10 mM) in Assay Buffer. DHF is light-sensitive and should be stored at -80°C in aliquots, protected from light.[8][17]

-

-

Sample Preparation:

-

Assay Procedure (96-well plate format):

-

Standard Curve: Prepare a series of NADPH standards to calculate the amount of NADPH consumed.

-

Sample Wells: Add 5-50 µL of sample lysate to a well. Adjust the final volume to 100 µL with Assay Buffer.

-

Background Control: Prepare parallel wells for each sample containing the lysate but substitute the DHFR substrate with Assay Buffer to measure background NADPH oxidation.[19]

-

Reaction Mix: Prepare a master mix containing NADPH. Add this to all wells (except standards).

-

Initiation: Start the reaction by adding the DHFR Substrate (DHF) to the sample and positive control wells.

-

Measurement: Immediately measure the absorbance at 340 nm in a kinetic mode, recording data every 15-30 seconds for 10-20 minutes at room temperature.[8][17]

-

-

Calculation:

-

Determine the change in absorbance per minute (ΔOD/min) from the linear portion of the curve.

-

Subtract the rate of the background control from the sample rate.

-

Use the NADPH standard curve to convert the corrected ΔOD/min into the amount of NADPH consumed per minute. This value is proportional to the DHFR activity in the sample.

-

Thymidylate Synthase (TS) Activity Assay (Tritium Release)

This is a highly sensitive method based on the release of tritium (B154650) (³H) into water during the conversion of [5-³H]-dUMP to dTMP.[20] The radioactive water is separated from the remaining labeled substrate and measured by liquid scintillation counting.

Methodology Workflow

Detailed Protocol:

-

Reagent Preparation:

-

Reaction Buffer: Prepare a suitable buffer (e.g., Tris-HCl) containing necessary components like MgCl₂, dithiothreitol (B142953) (DTT), and the cofactor N⁵,N¹⁰-methylenetetrahydrofolate (CH₂-THF).[9][20]

-

Substrate: [5-³H]-dUMP. This should be handled with appropriate radiological safety precautions.

-

Stop Solution: e.g., Perchloric acid.

-

Charcoal Suspension: Activated charcoal in water to bind unreacted substrate.[20]

-

-

Sample Preparation:

-

Prepare cytosolic extracts from cells or tissues as described in the DHFR protocol. Determine the total protein concentration of the lysate (e.g., via Bradford assay) for normalization.

-

-

Assay Procedure:

-

In a microcentrifuge tube, combine the reaction buffer, CH₂-THF, and [5-³H]-dUMP.

-

Pre-incubate the mixture at the desired temperature (e.g., 37°C).

-

Initiate the reaction by adding a known amount of cytosolic lysate.

-

Incubate for a defined period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.[9]

-

Terminate the reaction by adding the stop solution.

-

Add the activated charcoal suspension, vortex, and incubate on ice to allow for complete adsorption of the unreacted [5-³H]-dUMP.[20]

-

Centrifuge at high speed to pellet the charcoal.

-

Carefully transfer a known volume of the supernatant (which now contains the ³H₂O product) to a scintillation vial.

-

Add scintillation cocktail and measure the radioactivity (counts per minute, CPM) in a liquid scintillation counter.

-

-

Calculation:

-

Use a standard curve of known [³H]-H₂O to convert sample CPM to pmol of product formed.

-

Calculate the specific activity as pmol of dTMP formed per minute per mg of protein.

-

Conclusion and Implications for Drug Development

The this compound biosynthesis pathway presents a rich landscape of targets for therapeutic intervention. The key differences between prokaryotic and eukaryotic systems—such as the existence of the ThyX enzyme in some bacteria, structural variations in DHFR and TS, and the unique bifunctional DHFR-TS in certain parasites—provide opportunities for developing highly selective antimicrobial agents. For anticancer strategies, the heightened reliance of rapidly proliferating cancer cells on the de novo pathway makes enzymes like TS and DHFR prime targets for chemotherapy. Future research, aided by the robust experimental protocols detailed herein, will continue to uncover regulatory and structural nuances, paving the way for the next generation of targeted drugs against infections and malignancies.

References

- 1. Bacterial versus human thymidylate synthase: Kinetics and functionality - PMC [pmc.ncbi.nlm.nih.gov]

- 2. De novo synthesis - Wikipedia [en.wikipedia.org]

- 3. Nucleotide salvage - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. A bacterial origin for the DNA of eukaryotes? | Institut Polytechnique de Paris [ip-paris.fr]

- 6. Reconstitution of an efficient thymidine salvage pathway in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dihydrofolate reductase - Proteopedia, life in 3D [proteopedia.org]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Novel mass spectrometry-based assay for thymidylate synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Eukaryotic dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Identification of a de novo thymidylate biosynthesis pathway in mammalian mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. bio.libretexts.org [bio.libretexts.org]

- 14. Prokaryotic and Eukaryotic Gene Regulation | Biology for Majors I [courses.lumenlearning.com]

- 15. researchgate.net [researchgate.net]

- 16. Dihydrofolate reductase - Wikipedia [en.wikipedia.org]

- 17. assaygenie.com [assaygenie.com]

- 18. Dihydrofolate reductase (DHFR) reporter enzyme assay for Haloferax volcanii [protocols.io]

- 19. Dihydrofolate Reductase Assay Kit (Colorimetric) (ab239705) | Abcam [abcam.com]

- 20. Pharmacodynamic assay of thymidylate synthase activity in peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]

discovery and isolation of thymine from thymus glands

A deep dive into the foundational 19th-century biochemical techniques that first identified a key component of DNA.

Introduction

In 1893, the German biochemist Albrecht Kossel and his assistant Albert Neumann achieved a landmark in the nascent field of physiological chemistry: the discovery and isolation of thymine (B56734) from calf thymus glands.[1] This achievement was a crucial step in unraveling the chemical composition of "nuclein," the substance first identified by Friedrich Miescher and now known as deoxyribonucleic acid (DNA). This technical guide provides an in-depth exploration of the core methodologies and logical framework employed in this pivotal discovery, tailored for researchers, scientists, and drug development professionals.

Historical Context: The Study of Nucleins

Albrecht Kossel's work was foundational to our understanding of the chemical nature of the cell nucleus. He was awarded the Nobel Prize in Physiology or Medicine in 1910 for his research into the chemistry of the cell nucleus, particularly the proteins and nucleic acids. His investigations into "nucleins" revealed that they were composed of a protein component (which he named "histones") and a non-protein, acidic component, which came to be known as nucleic acid. Kossel and his students systematically broke down nucleic acids to identify their constituent chemical units: the purine (B94841) bases (adenine and guanine) and the pyrimidine (B1678525) bases.

The Discovery of this compound: From Thymus to Crystalline Form

The journey to isolating this compound began with the selection of a rich source of nuclear material. The thymus gland, a vital organ of the lymphatic system in vertebrates, proved to be an ideal starting material due to its high density of cell nuclei.

Initial Processing of Thymus Glands

While the original 1893 publication by Kossel and Neumann does not provide a detailed, step-by-step protocol for the initial processing of the thymus glands, based on the biochemical practices of the era, the initial steps would have involved:

-

Procurement and Preparation: Fresh calf thymus glands would have been obtained from a slaughterhouse.

-

Tissue Homogenization: The tissue would have been minced and ground to break down the cellular structure and release the nuclei.

-

Isolation of Nuclein: A series of precipitation and extraction steps, likely involving acidic and alkaline solutions, would have been used to separate the "nuclein" (a complex of nucleic acids and proteins) from other cellular components.

The Core of the Discovery: Hydrolysis of Nucleic Acid

The key to isolating the constituent bases of the nucleic acid was to break the chemical bonds holding the larger molecule together. Kossel and Neumann employed acid hydrolysis for this purpose. Their 1893 paper in Berichte der deutschen chemischen Gesellschaft specifies the use of sulfuric acid.

Experimental Protocol: Acid Hydrolysis of Thymus Nucleic Acid (Reconstructed)

-

Objective: To cleave the glycosidic bonds linking the pyrimidine bases to the sugar-phosphate backbone of the nucleic acid.

-

Reagents:

-

Isolated "nuclein" from calf thymus glands.

-

Sulfuric acid (H₂SO₄). The exact concentration used is not specified in readily available translations, but would have been determined empirically to achieve effective hydrolysis without complete degradation of the target molecule.

-

-

Apparatus:

-

Glass reaction vessel suitable for heating.

-

Condenser to prevent loss of volatile substances.

-

Heating apparatus (e.g., water bath or sand bath).

-

-

Procedure (Inferred):

-

The isolated nuclein was suspended in a solution of sulfuric acid in the reaction vessel.

-

The mixture was heated for a prolonged period. The precise temperature and duration were critical to ensure complete hydrolysis while minimizing decomposition of the released bases.

-

Following hydrolysis, the reaction mixture would contain a solution of purine and pyrimidine bases, sugar degradation products, and phosphoric acid.

-

Isolation and Purification of this compound

The hydrolysate was a complex mixture from which this compound had to be separated and purified. The methods of the late 19th century relied on classical chemical techniques.

Experimental Protocol: Separation and Crystallization of this compound (Reconstructed)

-

Objective: To isolate this compound from the other hydrolysis products (adenine, guanine, cytosine, and degradation products).

-

Procedure (Inferred):

-

Neutralization: The acidic hydrolysate was carefully neutralized, likely with a base such as barium hydroxide (B78521) or calcium hydroxide. This would precipitate the sulfate (B86663) ions as insoluble salts, which could then be removed by filtration.

-

Removal of Purines: The separation of purines from pyrimidines was a key step. This was often achieved by precipitation with agents like silver nitrate (B79036) or picric acid, which form insoluble salts with purines under specific pH conditions.

-

Fractional Crystallization: The remaining solution, now enriched with pyrimidines, would have been concentrated. Through a process of fractional crystallization, which relies on the different solubilities of the components at various temperatures, Kossel and Neumann were able to obtain a crystalline product.

-

Recrystallization: To achieve a high degree of purity, the crystalline solid was subjected to one or more rounds of recrystallization. This process involves dissolving the crystals in a suitable solvent and then allowing them to slowly reform, leaving impurities behind in the solution.

-

The result of this meticulous process was a well-crystallized substance which they named "this compound," derived from its source, the thymus gland.

Chemical Characterization of this compound

Following its isolation, Kossel and his contemporaries would have employed the analytical techniques of the time to characterize the new compound.

| Property | Method of Determination (19th Century) |

| Elemental Composition | Combustion analysis to determine the empirical formula (C₅H₆N₂O₂). |

| Melting Point | Determination of the temperature at which the crystalline solid transitions to a liquid. |

| Solubility | Testing the solubility of the crystalline substance in various solvents (water, ethanol, etc.) at different temperatures. |

| Crystalline Form | Microscopic examination of the crystal structure. |

| Chemical Reactivity | Reactions with known chemical reagents to identify functional groups and deduce the molecular structure. This included tests for the presence of amino groups and the pyrimidine ring structure. |

Quantitative Data

Logical and Experimental Workflow

The overall process can be visualized as a logical progression from the source material to the purified and characterized compound.

Signaling Pathways and Logical Relationships

The discovery of this compound was a foundational step in understanding the composition of nucleic acids. The logical relationship between the components of DNA as understood at the time can be represented as follows:

Conclusion

The discovery and isolation of this compound from thymus glands by Kossel and Neumann was a testament to the power of systematic chemical analysis in biology. Their work, relying on the principles of acid hydrolysis, selective precipitation, and fractional crystallization, laid a crucial piece of the puzzle in understanding the molecular basis of heredity. While the techniques have evolved dramatically, the fundamental logic of their approach—breaking down a complex biological macromolecule into its constituent parts for individual analysis—remains a cornerstone of biochemical research. This pioneering work paved the way for future discoveries, including the structure of DNA and the mechanisms of genetic inheritance, and continues to be relevant for professionals in genetics, molecular biology, and drug development.

References

An In-depth Technical Guide to the Chemical Properties and Structure of 5-Methyluracil (Thymine)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyluracil, more commonly known as thymine (B56734), is a pyrimidine (B1678525) nucleobase, a fundamental component of deoxyribonucleic acid (DNA).[1][2] As one of the four primary nucleobases—along with adenine (B156593), guanine, and cytosine—this compound plays a critical role in the structure and function of the genetic code.[1] Its specific pairing with adenine via two hydrogen bonds is a cornerstone of the DNA double helix structure, ensuring the stability and fidelity of genetic information.[1] This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant biological pathways of 5-methyluracil, tailored for researchers, scientists, and professionals in the field of drug development.

Chemical Properties of 5-Methyluracil

The physicochemical properties of 5-methyluracil are crucial for its biological function and for its manipulation in experimental and pharmaceutical contexts.

Structural and General Properties

| Property | Value | Reference |

| Molecular Formula | C₅H₆N₂O₂ | [2][3][4] |

| Molecular Weight | 126.11 g/mol | [3][4][5] |

| Appearance | White crystalline powder | [4][5] |

| CAS Number | 65-71-4 | [3][4][6] |

Physical and Chemical Constants

| Property | Value | Reference |

| Melting Point | 316-320 °C (decomposes) | [1][6][7] |

| Boiling Point | 335 °C (decomposes) | [1][7] |

| pKa | 9.94 (at 25 °C) | [4][6] |

| LogP | -0.62 | [5][6] |

Solubility

| Solvent | Solubility | Reference |

| Water (cold) | Insoluble | [4] |

| Water (hot) | Soluble | [4][6][8] |

| Ethanol | Slightly soluble | [4][6] |

| Methanol (B129727) | Slightly soluble (with heating) | [4][6] |

| DMSO | Slightly soluble | [4][6] |

| Pyridine | Soluble | [4] |

| Formamide | Soluble | [4] |

| DMF | Soluble | [4] |

Structure and Tautomerism

5-Methyluracil is a heterocyclic aromatic organic compound. As its systematic name, 5-methylpyrimidine-2,4(1H,3H)-dione, suggests, it is a derivative of uracil (B121893) with a methyl group attached to the 5th carbon atom.[1]

Tautomeric Forms

Like other pyrimidine and purine (B94841) bases, 5-methyluracil can exist in different tautomeric forms. The predominant form is the lactam (keto) form, which is crucial for its specific hydrogen bonding with adenine in the DNA double helix. However, it can also exist in less stable lactim (enol) forms. The equilibrium between these forms can be influenced by the surrounding chemical environment. In the gas phase, it is suggested that 5-methyluracil exists mainly as three tautomers: the major diketo form and two minor enolic forms.

Biological Signaling and Metabolic Pathways

5-Methyluracil is a central molecule in several key biological pathways, primarily related to DNA synthesis and repair.

De Novo and Salvage Pathways for Thymidylate Synthesis

Cells synthesize thymidylate (dTMP), the precursor to thymidine (B127349) triphosphate (dTTP) used in DNA synthesis, through two main pathways: the de novo pathway and the salvage pathway.

The de novo pathway synthesizes dTMP from deoxyuridine monophosphate (dUMP). This process is catalyzed by the enzyme thymidylate synthase, which utilizes 5,10-methylenetetrahydrofolate as a methyl group donor.

The salvage pathway recycles this compound from the degradation of DNA. Thymidine phosphorylase converts this compound to thymidine, which is then phosphorylated by thymidine kinase to form dTMP. This pathway is particularly important in cells that are not actively dividing or in tissues that have a limited capacity for de novo synthesis.

Base Excision Repair (BER) Pathway

Oxidative damage to DNA can lead to the formation of lesions such as this compound glycol. The Base Excision Repair (BER) pathway is the primary mechanism for removing such damaged bases. The process is initiated by a DNA glycosylase that recognizes and excises the damaged this compound base.

Experimental Protocols

Synthesis of 5-Methyluracil

A common laboratory synthesis of 5-methyluracil involves the condensation of urea (B33335) with ethyl acetoacetate (B1235776).

Materials:

-

Urea

-

Ethyl acetoacetate

-

Absolute ethanol

-

Concentrated hydrochloric acid

-

Sodium hydroxide

-

Glacial acetic acid (for recrystallization)

Procedure:

-

In a round-bottom flask, dissolve finely powdered urea in a mixture of ethyl acetoacetate and absolute ethanol.

-

Add a few drops of concentrated hydrochloric acid as a catalyst.

-

The mixture is typically allowed to stand for several days in a desiccator over a drying agent like concentrated sulfuric acid to drive the condensation reaction to completion.

-

The resulting crude product, β-uraminocrotonic ester, is then hydrolyzed and cyclized by heating with a solution of sodium hydroxide.

-

After cooling, the solution is carefully acidified with concentrated hydrochloric acid, causing the 5-methyluracil to precipitate.

-

The precipitate is collected by filtration, washed with cold water, and then with a small amount of ethanol.

-

The crude product can be purified by recrystallization from glacial acetic acid.

Purification of 5-Methyluracil

Recrystallization Protocol:

-

Dissolve the crude 5-methyluracil in a minimum amount of boiling glacial acetic acid.

-

If the solution is colored, a small amount of activated charcoal can be added, and the solution is boiled for a few minutes.

-

Hot filter the solution to remove the charcoal and any other insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, which will induce the formation of crystals.

-

Further cooling in an ice bath can maximize the yield.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Thin-Layer Chromatography (TLC) Protocol:

-

Plate Preparation: Use silica (B1680970) gel 60 F254 plates.

-

Sample Preparation: Dissolve a small amount of the 5-methyluracil sample in a suitable solvent, such as a mixture of ethyl acetate (B1210297) and methanol.

-

Spotting: Apply a small spot of the dissolved sample onto the baseline of the TLC plate using a capillary tube.

-

Developing Solvent: A mixture of ethyl acetate and methanol (e.g., 9:1 v/v) can be used as the mobile phase.

-

Development: Place the TLC plate in a developing chamber containing the mobile phase, ensuring the solvent level is below the baseline. Allow the solvent to ascend the plate.

-

Visualization: After the solvent front has reached near the top of the plate, remove the plate and allow it to dry. The spots can be visualized under UV light at 254 nm.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of purified 5-methyluracil in about 0.6-0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

-

Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.[9]

-

Expected Chemical Shifts (in DMSO-d₆):

-

Methyl protons (-CH₃): A singlet around 1.74 ppm.

-

Vinyl proton (=CH-): A singlet or narrow multiplet around 7.45 ppm.

-

N1-H proton: A broad singlet around 10.99 ppm.

-

N3-H proton: A broad singlet around 11.05 ppm.

-

Infrared (IR) Spectroscopy:

-

Sample Preparation (KBr Pellet):

-

Thoroughly grind approximately 1-2 mg of dry 5-methyluracil with about 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.

-

Press the mixture into a transparent pellet using a hydraulic press.

-

-

Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹.

-

Expected Characteristic Peaks:

-

N-H stretching: Broad bands in the region of 3200-3000 cm⁻¹.

-

C=O stretching: Strong absorptions around 1700-1650 cm⁻¹.

-

C=C stretching: Absorption in the region of 1650-1600 cm⁻¹.

-

C-H stretching (methyl group): Absorptions around 2950-2850 cm⁻¹.

-

UV-Vis Spectroscopy:

-

Sample Preparation: Prepare a dilute solution of 5-methyluracil in a suitable solvent, such as water or a buffer solution (e.g., phosphate (B84403) buffer at pH 7).

-

Acquisition: Record the UV-Vis absorption spectrum, typically from 200 to 400 nm, using a quartz cuvette.

-

Expected Absorption Maximum (λmax): In a neutral aqueous solution, 5-methyluracil exhibits a characteristic absorption maximum at approximately 265 nm.

Conclusion

5-Methyluracil (this compound) is a molecule of fundamental importance in molecular biology and a key target in various therapeutic strategies. A thorough understanding of its chemical properties, structural nuances, and its role in critical cellular pathways is essential for researchers and drug development professionals. The data and protocols presented in this guide offer a comprehensive resource to facilitate further investigation and application of this vital nucleobase.

References

- 1. This compound glycol - Wikipedia [en.wikipedia.org]

- 2. Base excision repair of oxidative DNA damage: from mechanism to disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Single nucleotide patch base excision repair is the major pathway for removal of this compound glycol from DNA in human cell extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Targeting Nuclear Thymidylate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cytosolic localization and in vitro assembly of human de novo thymidylate synthesis complex - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of a de novo thymidylate biosynthesis pathway in mammalian mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Role of Base Excision Repair Pathway in the Processing of Complex DNA Damage Generated by Oxidative Stress and Anticancer Drugs [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. hmdb.ca [hmdb.ca]

An In-depth Technical Guide to the Enzymatic Degradation of Thymine in Cellular Metabolism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic degradation of the pyrimidine (B1678525) base thymine (B56734). It details the primary metabolic pathway, the key enzymes involved, their clinical significance, and the experimental protocols used to investigate this critical catabolic process. The information presented is intended to support research and development efforts in cellular metabolism, oncology, and pharmacogenetics.

The Reductive Pathway: The Core of this compound Catabolism

In mammals and many other organisms, this compound is primarily degraded through a three-step enzymatic cascade known as the reductive pathway.[1][2][3] This pathway predominantly occurs in the liver and converts the this compound ring into water-soluble, non-toxic end products that can be excreted or repurposed.[4]

The sequential steps are as follows:

-

Reduction to Dihydrothis compound (B131461): The initial and rate-limiting step is the reduction of this compound to 5,6-dihydrothis compound.[3][5][6] This reaction is catalyzed by the enzyme Dihydropyrimidine (B8664642) Dehydrogenase (DPD) , which utilizes NADPH as a cofactor.[3]

-

Hydrolytic Ring Opening: The pyrimidine ring of dihydrothis compound is then opened through hydrolysis to form N-carbamoyl-β-aminoisobutyric acid (also known as β-ureidoisobutyrate). This reversible reaction is catalyzed by Dihydropyrimidinase (DHP) .[1][4][7]

-

Final Hydrolysis: The final step involves the irreversible hydrolysis of N-carbamoyl-β-aminoisobutyric acid to produce the final catabolites: β-aminoisobutyric acid (β-AIB) , carbon dioxide (CO₂), and ammonia (B1221849) (NH₃).[1][4] This reaction is catalyzed by β-ureidopropionase (also called β-alanine synthase).[1][7][8][9]

β-aminoisobutyric acid is a unique marker of this compound degradation and can be measured in urine as an indicator of DNA turnover.[4]

Caption: The three-step reductive pathway for this compound catabolism.

While the reductive pathway is dominant, alternative pathways like the oxidative and Rut pathways exist in some bacteria but are not the primary routes for this compound degradation in mammals.[1][10][11][12]

Clinical Significance: Enzyme Deficiencies and Pharmacogenetics

Deficiencies in the enzymes of the this compound degradation pathway are rare autosomal recessive disorders that can have significant clinical implications.[5][13]

Dihydropyrimidine Dehydrogenase (DPD) Deficiency: This is the most clinically significant of the pyrimidine degradation disorders. DPD is responsible for the breakdown of not only endogenous this compound and uracil (B121893) but also fluoropyrimidine chemotherapy drugs like 5-fluorouracil (B62378) (5-FU) and its oral prodrug capecitabine.[14][15]

-

Genetic Basis: DPD deficiency is caused by mutations in the DPYD gene.[6][15]

-

Clinical Presentation: Complete deficiency can lead to neurological issues in infancy, including seizures and developmental delay.[5][15] However, many individuals have a partial deficiency and may be asymptomatic until exposed to fluoropyrimidine drugs.[15]

-

Pharmacogenetics: Patients with partial or complete DPD deficiency cannot effectively metabolize 5-FU, leading to drug accumulation and severe, life-threatening toxicity, including myelosuppression, mucositis, and diarrhea.[6][13][15] Regulatory bodies and clinical oncology groups increasingly recommend pre-treatment DPYD genotyping to identify at-risk patients and adjust dosing accordingly.[13][16][17]

Dihydropyrimidinase (DHP) and β-Ureidopropionase (UPB1) Deficiencies: Deficiencies in these downstream enzymes, caused by mutations in the DPYS and UPB1 genes respectively, are also associated with neurological abnormalities and developmental delays.[8][9][18]

Quantitative Data on this compound Metabolism

Quantitative analysis is crucial for diagnosing enzyme deficiencies and for understanding the pharmacokinetics of both this compound and related drugs. This compound loading tests, where a standard dose of this compound is administered and its metabolites are measured over time, can serve as a functional screen for pathway activity.

Table 1: Example Pharmacokinetic Parameters from an Oral this compound Loading Test (250 mg) in Healthy Volunteers.

| Analyte | Cmax (μg/L) (Mean ± SD) | Tmax (min) |

|---|---|---|

| This compound | 170 ± 185 | 30–45 |

| Dihydrothis compound | Data not specified | Data not specified |

| β-Ureidoisobutyrate | Data not specified | Data not specified |

(Data derived from a study involving 12 healthy volunteers; specific values for metabolites were not provided in the source abstract)[19]

Table 2: DPD Enzyme Activity in Peripheral Blood Mononuclear Cells (PBMCs) Based on Genotype.

| Patient Group (by DPYD variant) | Mean Enzyme Activity (nmol/mg/h) (± SD) |

|---|---|

| Patients without a tested genetic variant | 15.7 (± 5.6) |

| Patients with at least one tested genetic variant | 11.0 (± 5.0) |

(Data from a study showing that patients with known DPYD risk variants have, on average, lower enzyme activity. Note that a discrepancy can still exist, where some patients with low activity do not carry one of the commonly tested variants.)[20]

Experimental Protocols

Investigating the this compound degradation pathway requires robust analytical methods to measure enzyme activity, quantify metabolite levels, and identify genetic variants.

Protocol: Measurement of DPD Enzyme Activity in PBMCs

This protocol outlines a method for determining DPD enzyme function directly, which is considered a phenotypic test. Modern methods utilize stable-isotope-labeled substrates and LC-MS/MS for detection.

Caption: Workflow for DPD enzyme activity measurement in PBMCs.

Methodology:

-

Sample Collection and Preparation: Collect whole blood in heparinized tubes. Isolate PBMCs using density gradient centrifugation (e.g., with Ficoll-Paque).

-

Cell Lysis: Wash and resuspend PBMCs in a buffer solution. Lyse the cells through sonication or freeze-thaw cycles to release cytosolic enzymes.

-

Enzymatic Reaction: Incubate the cell lysate at 37°C with a reaction mixture containing a known concentration of a labeled substrate (e.g., [¹³C,¹⁵N₂]-uracil or this compound) and the cofactor NADPH.

-

Reaction Termination: After a defined time, stop the reaction by adding an acid (e.g., trichloroacetic acid), which precipitates proteins.

-

Analysis: Centrifuge to remove precipitated protein. Analyze the supernatant using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) to separate and quantify the remaining substrate and the newly formed labeled product (e.g., [¹³C,¹⁵N₂]-dihydrouracil).

-

Calculation: Calculate the rate of product formation and normalize it to the total protein concentration in the lysate to determine the specific enzyme activity (e.g., in nmol/mg protein/hour).

Protocol: LC-MS/MS Analysis of this compound and its Catabolites

This method allows for the simultaneous, highly sensitive, and specific quantification of this compound and its downstream metabolites in biological fluids like plasma and urine.[19][21]

Caption: Workflow for LC-MS/MS analysis of this compound and its catabolites.

Methodology:

-

Sample Preparation: To a small volume of plasma or urine (e.g., 50-100 µL), add a mixture of stable isotope-labeled internal standards corresponding to each analyte to be measured (e.g., this compound-d₄).

-

Protein Precipitation: Add a cold organic solvent, such as acetonitrile, to precipitate proteins. Vortex and then centrifuge at high speed to pellet the precipitated proteins.

-

Chromatographic Separation: Transfer the clear supernatant to an autosampler vial. Inject a small volume onto an HPLC system, typically equipped with a reversed-phase or HILIC column, to separate this compound, dihydrothis compound, and β-ureidoisobutyrate based on their physicochemical properties.[22]

-

Mass Spectrometric Detection: The column eluent is introduced into a tandem mass spectrometer, usually via an electrospray ionization (ESI) source.

-

Quantification: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. For each analyte and its internal standard, a specific precursor ion is selected and fragmented, and a specific product ion is monitored. This provides extremely high selectivity and sensitivity. Concentrations are calculated from the ratio of the analyte peak area to the internal standard peak area against a standard curve.[23]

References

- 1. This compound degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Insights into the mechanism of dihydropyrimidine dehydrogenase from site-directed mutagenesis targeting the active site loop and redox cofactor coordination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]

- 5. Dihydropyrimidine Dehydrogenase Deficiency: Metabolic Disease or Biochemical Phenotype? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. youtube.com [youtube.com]

- 8. genecards.org [genecards.org]

- 9. UPB1 beta-ureidopropionase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. mdpi.com [mdpi.com]

- 12. An extended bacterial reductive pyrimidine degradation pathway that enables nitrogen release from β-alanine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Dihydropyrimidine dehydrogenase deficiency - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. metabolicsupportuk.org [metabolicsupportuk.org]

- 16. 1744-Dihydropyrimidine dehydrogenase (DPD) enzyme deficiency | eviQ [eviq.org.au]

- 17. Dihydropyrimidine Dehydrogenase (DPYD) | Test Fact Sheet [arupconsult.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Evolution of Dihydropyrimidine Dehydrogenase Diagnostic Testing in a Single Center during an 8-Year Period of Time - PMC [pmc.ncbi.nlm.nih.gov]

- 21. DSpace [research-repository.griffith.edu.au]

- 22. helixchrom.com [helixchrom.com]

- 23. Mass Spectrometric Analysis of Purine Intermediary Metabolism Indicates Cyanide Induces Purine Catabolism in Rabbits - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to UV-Induced Thymine Dimer Formation, Cellular Response, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ultraviolet (UV) radiation is a ubiquitous environmental mutagen that poses a significant threat to genomic integrity. Its primary mode of action involves the formation of covalent linkages between adjacent pyrimidine (B1678525) bases in DNA, creating photoproducts such as cyclobutane (B1203170) pyrimidine dimers (CPDs) and pyrimidine (6-4) pyrimidone photoproducts (6-4PPs). These lesions distort the DNA helix, obstructing critical cellular processes like replication and transcription, and if left unrepaired, can lead to mutations, cell death, and carcinogenesis. This technical guide provides a comprehensive overview of the mechanisms of UV-induced thymine (B56734) dimer formation, the intricate cellular signaling and repair pathways that respond to this damage, and detailed protocols for the experimental analysis of these phenomena. Quantitative data on photoproduct yield, repair kinetics, and cellular outcomes are summarized, and key pathways and workflows are visualized to support advanced research and therapeutic development.

The Photochemistry of UV-Induced DNA Damage

Exposure of DNA to UV radiation, particularly in the UVB (280-315 nm) and UVC (<280 nm) range, leads to the absorption of photons by pyrimidine bases. This energy transfer excites the bases, making them highly reactive. The most common consequence is the formation of a covalent bond between two adjacent pyrimidines on the same DNA strand.[1]

The two major classes of photoproducts are:

-

Cyclobutane Pyrimidine Dimers (CPDs): These are the most abundant lesions, accounting for approximately 75-80% of UV-induced DNA damage.[2][3] They are formed by the covalent linkage of the C5 and C6 carbons of two adjacent pyrimidines, creating a four-membered cyclobutane ring. This structure introduces a kink of about 9° into the DNA helix.[4]

-

Pyrimidine (6-4) Pyrimidone Photoproducts (6-4PPs): These lesions are formed at about one-third the frequency of CPDs and involve a covalent bond between the C6 position of one pyrimidine and the C4 position of the adjacent one.[5] 6-4PPs create a more significant helical distortion of about 44°.[4] While less frequent, 6-4PPs are more potent inducers of cellular responses like replication blockage and apoptosis.[4][5]

Quantitative Yield of UV-Induced Photoproducts

The formation of CPDs and 6-4PPs is a dose-dependent process. The precise yield can vary based on the UV wavelength, DNA sequence context, and chromatin structure. The following table summarizes representative quantitative data on the induction of these lesions in human cells.

| Parameter | UV Source & Dose | Value | Cell Type | Reference |

| CPD Yield | UVB, 300 J/m² | ~55 lesions / 10⁶ bases | NER-deficient (XPA) human fibroblasts | [5][6] |

| 6-4PP Yield | UVB, 300 J/m² | ~12 lesions / 10⁶ bases | NER-deficient (XPA) human fibroblasts | [5][6] |

| Relative Frequency | UVB | CPDs are ~5x more prevalent than 6-4PPs | Human fibroblasts | [5] |

| Relative Frequency | UVB | 6-4PPs are ~8x less frequent than CPDs | Human skin cells | [4] |

Cellular Response to UV-Induced DNA Damage

The presence of bulky photoproducts in the genome triggers a complex and highly regulated signaling network known as the DNA Damage Response (DDR). This response aims to coordinate cell cycle progression with DNA repair and, if the damage is too severe, to initiate programmed cell death (apoptosis).

DNA Damage Signaling

The primary sensor for replication stress caused by UV lesions is the ATR (Ataxia Telangiectasia and Rad3-related) kinase.[7] Stalled replication forks at the site of a dimer lead to the accumulation of single-stranded DNA (ssDNA), which recruits replication protein A (RPA). This RPA-ssDNA platform serves as a binding site for the ATR-ATRIP complex, leading to ATR activation. Activated ATR then phosphorylates a cascade of downstream targets, including the checkpoint kinase Chk1, which in turn phosphorylates effectors like Cdc25 to halt cell cycle progression, allowing time for repair.[7] The tumor suppressor protein p53 is also stabilized and activated, contributing to cell cycle arrest and apoptosis.[8]

Interestingly, studies have shown that the more helix-distorting 6-4PPs are the primary triggers for ATR activation and replication blockage, despite being far less numerous than CPDs.[4]

Figure 1: UV-induced DNA Damage Response Signaling Pathway.

Cellular Fate: Repair, Arrest, or Apoptosis

The decision between cell survival and death is dose-dependent. Low doses of UV radiation tend to induce a transient cell cycle arrest, allowing for DNA repair, after which the cells re-enter the cycle.[9] High doses, however, lead to an overwhelming level of damage that triggers a persistent arrest and subsequent apoptosis.[9]

The type of lesion also influences the outcome. The potent signaling from 6-4PPs makes them a primary driver of UV-induced apoptosis. Repairing 6-4PPs alone can reduce apoptosis by approximately 75%, whereas repairing the much more numerous CPDs has a significantly smaller effect on cell survival.[5]

The following table summarizes data on cellular outcomes following UV irradiation.

| Parameter | UV Source & Dose | Result | Cell Line | Reference |

| Cell Survival (LD50) | UVC | 36 J/m² | UACC903(+6) Melanoma | [10] |

| Cell Survival (LD50) | UVC | 137 J/m² | UACC903 Melanoma | [10] |

| Cell Death (50%) | UVB | 256 mJ/cm² | A431 Squamous Carcinoma | [11] |

| Apoptosis Induction | UVB, 300 J/m² | 20.9% apoptosis | XPA (NER-deficient) | [5] |

| Apoptosis after 6-4PP Repair | UVB, 300 J/m² | 6.6% apoptosis (75% reduction) | XPA + 6-4PP Photolyase | [5] |

| Apoptosis after CPD Repair | UVB, 300 J/m² | 12.9% apoptosis (40% reduction) | XPA + CPD Photolyase | [5] |

DNA Repair Mechanisms for UV Photoproducts